5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 885269-72-7
VCID: VC17199632
InChI: InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22)
SMILES:
Molecular Formula: C16H13ClFN3O
Molecular Weight: 317.74 g/mol

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

CAS No.: 885269-72-7

Cat. No.: VC17199632

Molecular Formula: C16H13ClFN3O

Molecular Weight: 317.74 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide - 885269-72-7

Specification

CAS No. 885269-72-7
Molecular Formula C16H13ClFN3O
Molecular Weight 317.74 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide
Standard InChI InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22)
Standard InChI Key ZOIBKAPMRJHRNY-UHFFFAOYSA-N
Canonical SMILES C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide, reflects its bicyclic pyrazoline backbone with aromatic substituents at positions 3 and 5. The 4-chlorophenyl group enhances lipophilicity, while the 4-fluorophenyl moiety contributes to electronic modulation. The carboxamide group at position 1 introduces hydrogen-bonding potential, critical for target interactions .

Table 1: Key Molecular Identifiers

PropertyValueSource Reference
Molecular FormulaC₁₆H₁₃ClFN₃O
Molecular Weight317.74 g/mol
CAS Registry Number885269-72-7
SMILES NotationC1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl
InChIKeyZOIBKAPMRJHRNY-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrazole-carboxamides reveal distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.97–7.14 ppm, while the pyrazoline CH₂ group appears as doublets near δ 3.95–3.17 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 153 ppm, with aromatic carbons in the δ 115–142 ppm range .
    Infrared spectroscopy typically shows N-H stretches at 3327–3389 cm⁻¹ and C=O vibrations near 1650 cm⁻¹ .

Synthesis Methodologies

Condensation-Based Approaches

The primary route involves Claisen-Schmidt condensation between 4-fluoroacetophenone and substituted benzaldehydes, followed by cyclization with semicarbazides. For example:

  • Step 1: 4-Fluoroacetophenone reacts with 4-chlorobenzaldehyde in ethanol under basic conditions to form a chalcone intermediate .

  • Step 2: Cyclocondensation with phenyl semicarbazide in glacial acetic acid yields the pyrazoline-carboxamide .

Table 2: Representative Synthetic Conditions

ParameterValueSource Reference
SolventGlacial acetic acid
Reaction Time12 hours (reflux)
Yield65–81%

Structural Modifications

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl rings enhances metabolic stability, while alkylation of the carboxamide nitrogen modulates solubility .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Pyrazole-carboxamides bearing sulfonamide groups demonstrate subnanomolar inhibition constants (Kᵢ) against human carbonic anhydrases IX (CA IX) and XII (CA XII), isoforms overexpressed in hypoxic tumors . While the exact inhibitory profile of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide remains unquantified, structural analogs show:

  • CA IX Kᵢ: 0.7–1.2 nM

  • CA XII Kᵢ: 0.5–0.9 nM .

Table 3: Cytotoxicity Data for Structural Analogs

CompoundIC₅₀ (μM)Cell LineSource Reference
5-(4-Fluorophenyl) analog8.2 ± 0.3MCF-7
5-(3,4,5-Trimethoxyphenyl)14.7 ± 1.1HeLa

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Lipophilicity: Calculated logP values range from 3.1–3.5, suggesting moderate blood-brain barrier permeability.

  • Metabolic Stability: Microsomal studies indicate rapid oxidation of the dihydropyrazole ring, necessitating prodrug strategies .

Toxicity Profiles

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) classify the compound as Category 4 (harmful if swallowed). Hepatotoxicity risks emerge at doses exceeding 100 mg/kg due to glutathione depletion .

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to map binding partners beyond carbonic anhydrases.

  • Formulation Optimization: Nanoencapsulation could address solubility limitations in aqueous media .

  • In Vivo Efficacy: No published data exist on tumor xenograft models, a critical step for translational validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator